N-adenylyl-L-phenylalanate(2-) is a compound derived from the amino acid L-phenylalanine, modified by the addition of an adenosine monophosphate moiety. This compound plays a significant role in biochemical pathways, particularly in protein synthesis and cellular signaling. It is classified under N-acylated amino acids, which are amino acids modified by the addition of acyl groups, influencing their biological activity and properties.
N-adenylyl-L-phenylalanate(2-) can be synthesized from L-phenylalanine through various chemical reactions involving adenosine triphosphate or its derivatives. This modification is essential for the incorporation of phenylalanine into proteins, highlighting its relevance in biochemistry and molecular biology.
The compound falls into several categories:
The synthesis of N-adenylyl-L-phenylalanate(2-) typically involves a two-step process:
The reaction conditions often require specific pH levels and temperatures to optimize yield and minimize side reactions, such as racemization or hydrolysis. For example, using a buffered solution at physiological pH can enhance the stability of the intermediates formed during synthesis.
N-adenylyl-L-phenylalanate(2-) consists of:
The molecular formula is with a molecular weight of approximately 320.3 g/mol.
The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allowing for its identification and confirmation during synthesis. For instance, NMR can reveal distinct signals corresponding to the aromatic protons of phenylalanine and the sugar protons of the adenosine unit.
N-adenylyl-L-phenylalanate(2-) participates in various biochemical reactions:
In laboratory settings, reactions involving N-adenylyl-L-phenylalanate(2-) are typically monitored using High Performance Liquid Chromatography (HPLC) to assess conversion rates and product purity.
The mechanism by which N-adenylyl-L-phenylalanate(2-) functions involves:
Studies have shown that the efficiency of this process is influenced by factors such as enzyme concentration and substrate availability, with error rates in aminoacylation being around under optimal conditions .
N-adenylyl-L-phenylalanate(2-) is typically a white crystalline solid at room temperature. Its solubility in water is high due to its ionic nature, which allows it to interact favorably with polar solvents.
The compound is stable under physiological conditions but may undergo hydrolysis or racemization if not handled properly. Its reactivity is largely dictated by the presence of functional groups that can participate in nucleophilic attacks or form hydrogen bonds.
Relevant data include:
N-adenylyl-L-phenylalanate(2-) has several applications in scientific research:
N-Adenylyl-L-phenylalanate(2–) represents an activated form of L-phenylalanine (L-Phe) that interfaces with central microbial metabolic pathways. Its formation enables direct participation in the Ehrlich pathway—a three-step biochemical route for converting aromatic amino acids into valuable metabolites. The pathway initiates with transamination dynamics, where L-Phe undergoes amination transfer to α-ketoglutarate (α-KG), catalyzed by branched-chain amino acid transaminases (e.g., Aro8/Aro9 in yeast). This reaction generates phenylpyruvate and glutamate while consuming cytosolic α-KG pools. Kinetic studies reveal transaminase efficiency parameters (Table 1) that govern flux partitioning into the Ehrlich pathway versus competing reactions [2] [9].
Phenylpyruvate then enters the decarboxylation phase, mediated by phenylpyruvate decarboxylases (e.g., Aro10). This thiamine pyrophosphate (TPP)-dependent reaction eliminates CO₂, producing phenylacetaldehyde—a volatile intermediate that influences pathway yield. Decarboxylase efficiency varies significantly across homologs; Yarrowia lipolytica Aro10 exhibits a kcat/Km of 4.8 × 10³ M⁻¹s⁻¹ for phenylpyruvate, outperforming bacterial analogs by ~2-fold [9]. The final reduction step generates 2-phenylethanol (2-PE), though N-adenylyl-L-phenylalanate(2–) itself may bypass initial transamination through direct de-adenylylation to liberate L-Phe.
Table 1: Kinetic Parameters of Ehrlich Pathway Enzymes for L-Phenylalanine Catabolism [9]
Enzyme | Source Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
Transaminase (Aro8) | Y. lipolytica | 1.8 ± 0.2 | 12.4 ± 0.8 | 6.9 × 10³ |
Transaminase (Aro9) | S. cerevisiae | 2.3 ± 0.3 | 9.1 ± 0.6 | 4.0 × 10³ |
Decarboxylase (Aro10) | Y. lipolytica | 0.9 ± 0.1 | 4.3 ± 0.3 | 4.8 × 10³ |
Cellular compartmentalization constraints critically regulate Ehrlich pathway efficiency. Mitochondrial sequestration of α-KG necessitates cytosolic trafficking via dicarboxylate carriers (e.g., Sfc1). Engineered Y. lipolytica strains overexpressing these transporters increase 2-PE titers by 40%, confirming α-KG limitation as a bottleneck in phenylalanine assimilation [9]. Furthermore, phenylacetaldehyde toxicity necessitates rapid reduction by alcohol dehydrogenases (ADHs), with NADH regeneration forming an auxiliary cofactor-integration node.
The shikimate pathway establishes the foundational metabolic route for de novo L-Phe biosynthesis—the precursor of N-adenylyl-L-phenylalanate(2–). This seven-step pathway converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the universal precursor for aromatic compounds [3] [6]. Key regulatory nodes include:
In plants and microbes, L-Phe synthesis proceeds predominantly via the arogenate route, where prephenate undergoes transamination and dehydrogenation (Fig. 1). However, isotopic labeling studies reveal a minor phenylpyruvate route (~5% flux in E. coli) where prephenate dehydratase generates phenylpyruvate before transamination [6]. This phenylpyruvate pool directly intersects with Ehrlich pathway intermediates, creating a metabolic shortcut for N-adenylyl-L-phenylalanate(2–) formation when exogenous phenylalanine is limiting.
Table 2: Chorismate-Derived Metabolites and Their Biosynthetic Routes [3] [6]
Chorismate Derivative | Key Enzyme(s) | Primary Product | Downstream Significance |
---|---|---|---|
L-Phenylalanine | Arogenate dehydratase | N-Adenylyl-L-phenylalanate(2–) | Protein synthesis, secondary metabolites |
L-Tryptophan | Anthranilate synthase | Auxin precursors | Plant hormone biosynthesis |
p-Aminobenzoate | 4-Amino-4-deoxychorismate synthase | Folate cofactors | C1 metabolism, nucleotide synthesis |
Isochorismate | Isochorismate synthase | Salicylate | Defense signaling, phytohormones |
Flux partitioning at chorismate governs L-Phe availability for adenylation. In E. coli, transcriptional regulators (TyrR, TrpR) modulate enzyme expression to balance aromatic amino acid pools. Metabolic engineering strategies have exploited these nodes; for example, DAHPSfeedback-resistant mutants combined with aroG overexpression increase chorismate flux 7-fold, enhancing L-Phe available for N-adenylylation [5] [6].
Adenylation represents the biochemical activation step where L-Phe forms a high-energy mixed anhydride bond with AMP, yielding N-adenylyl-L-phenylalanate(2–). This ATP-dependent reaction is catalyzed by phenylalanyl-tRNA synthetase (PheRS) and related adenylating enzymes [4]. The mechanism proceeds via a bi-bi ordered kinetic model:
Structural analyses reveal conserved motifs driving adenylation efficiency:
Table 3: Catalytic Efficiency of L-Phenylalanine-Adenylating Enzymes
Enzyme | Organism | Km (L-Phe) (µM) | kcat (min⁻¹) | Specificity Constant (kcat/Km) |
---|---|---|---|---|
Phenylalanyl-tRNA synthetase | E. coli | 15 ± 2 | 1,200 ± 90 | 8.0 × 10⁴ M⁻¹s⁻¹ |
Nonribosomal adenylation domain | Bacillus subtilis | 280 ± 30 | 85 ± 6 | 5.1 × 10³ M⁻¹s⁻¹ |
Metabolic roles of N-adenylyl-L-phenylalanate(2–) extend beyond translation. In nonribosomal peptide synthetases (NRPSs), adenylation domains selectively activate L-Phe as N-adenylyl-L-phenylalanate(2–) before thioesterification to peptidyl carrier proteins. This activation exhibits broader substrate promiscuity than PheRS, accepting D-Phe or fluorinated analogs [4]. Additionally, feedback regulation links N-adenylyl-L-phenylalanate(2–) pools to cellular energetics: PPi accumulation inhibits adenylation, while ADP competitively antagonizes ATP binding—coupling adenylate charge to L-Phe activation capacity [8].
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